Epicaptopril
CAS No.: 63250-36-2
Cat. No.: VC21347231
Molecular Formula: C9H15NO3S
Molecular Weight: 217.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 63250-36-2 |
---|---|
Molecular Formula | C9H15NO3S |
Molecular Weight | 217.29 g/mol |
IUPAC Name | (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 |
Standard InChI Key | FAKRSMQSSFJEIM-BQBZGAKWSA-N |
Isomeric SMILES | C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(CS)C(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(CS)C(=O)N1CCCC1C(=O)O |
Molecular Characteristics
Chemical Structure and Properties
Epicaptopril possesses a defined chemical structure with distinctive features that contribute to its unique pharmacological profile. The compound has a molecular formula of C9H15NO3S and a molecular weight of 217.285, placing it in the category of small-molecule compounds with potential for various biological interactions . Its chemical structure contains specific functional groups, including a carboxylic acid moiety and a sulfhydryl group, which contribute to its reactivity profiles and biological activities . The presence of the sulfhydryl group, in particular, is significant as it relates to the compound's ability to function as a free radical scavenger, which distinguishes it from non-sulfhydryl ACE inhibitors . Epicaptopril's structure also contains amide bonds and a pyrrolidine ring system similar to those found in Captopril, contributing to their shared physical properties despite their different pharmacological actions .
Stereochemistry and Conformational Analysis
The stereochemical properties of Epicaptopril are critical to understanding its biological behavior and differentiation from Captopril. Epicaptopril exhibits absolute stereochemistry with two defined stereocenters out of a total of two possible stereocenters in the molecule . This stereochemical configuration is represented in its SMILES notation as CC@@HC(=O)N1CCC[C@H]1C(O)=O, which precisely defines the three-dimensional arrangement of atoms . The compound does not contain any E/Z centers, and its InChIKey (FAKRSMQSSFJEIM-BQBZGAKWSA-N) serves as a unique identifier for database tracking and reference . The specific stereochemical configuration of Epicaptopril is directly related to its lack of ACE inhibitory activity, demonstrating how subtle stereochemical differences can fundamentally alter the biological activity of closely related compounds. This stereochemical distinction makes Epicaptopril an excellent model for structure-activity relationship studies in medicinal chemistry research .
Physical and Chemical Data
Epicaptopril's physical and chemical characteristics have been well-documented through various analytical studies. Table 1 summarizes the key physical and chemical properties of the compound based on compiled research data:
These physical and chemical properties are essential for researchers working with Epicaptopril, providing necessary information for proper handling, storage, and experimental design. The documented stability data indicates that the compound maintains integrity for extended periods when stored appropriately, facilitating long-term research projects . The specific stereochemical configuration represented in its molecular structure directly influences its biological activity profile and distinguishes it pharmacologically from Captopril despite their structural similarities .
Pharmacological Properties
Comparison with Captopril
The pharmacological profile of Epicaptopril contrasts significantly with Captopril despite their structural similarities. Table 2 presents a comparative analysis of their key pharmacological properties:
This comparative analysis highlights how stereochemical differences between these structurally similar compounds translate to significant divergence in their pharmacological profiles. While Captopril has established therapeutic applications in hypertension and congestive heart failure management through its ACE inhibition properties, Epicaptopril's value lies primarily in research applications where ACE-independent mechanisms are being investigated . The shared free radical scavenging activity of both compounds has led to interest in their potential applications beyond cardiovascular disease, including oxidative stress-related pathologies and potential anticancer activities .
Protective Effects Against Oxidative Damage
Research has demonstrated that Epicaptopril possesses significant protective effects against oxidative damage in cellular systems. Studies investigating SH-containing ACE inhibitors (SH-ACEIs) have shown that Epicaptopril, similar to Captopril and zofenopril, produces concentration-dependent inhibition of malonyldialdehyde formation in cultured endothelial cells exposed to superoxide anion and hydroxyl radical generating systems . These protective effects have been observed at concentrations ranging from 10 to 200 μM, suggesting a dose-dependent relationship . The mechanism appears to involve direct scavenging of reactive oxygen species, thereby reducing oxidative damage to cellular components. In addition to preventing malonyldialdehyde formation, treatment with Epicaptopril has been shown to reduce both loss of cell viability and membrane blebbing in cells subjected to oxidative stress . These findings indicate that Epicaptopril's protective effects extend beyond simple radical scavenging to include preservation of cellular integrity and function under oxidative stress conditions, representing a significant aspect of the compound's pharmacological profile with potential therapeutic implications.
Research Applications
Use as a Negative Control
One of the most established research applications of Epicaptopril is its use as a negative control in ACE inhibition experiments. Since Epicaptopril shares structural similarity with Captopril but lacks ACE inhibitory activity, it serves as an ideal control compound for distinguishing effects mediated through ACE inhibition from those occurring through other mechanisms . This application is particularly valuable in pharmacological studies investigating the mechanisms of action of ACE inhibitors, where Epicaptopril allows researchers to confirm the specificity of observed effects to ACE inhibition. The compound's utility as a negative control extends beyond basic research to include drug development contexts, where it helps validate assay systems designed to identify novel ACE inhibitors. By providing a structurally similar but pharmacologically distinct reference compound, Epicaptopril facilitates more precise interpretation of experimental results in ACE inhibition studies, contributing to our understanding of both the mechanisms involved in RAS modulation and the development of more selective therapeutic agents targeting this system.
Applications in Oxidative Stress Research
Epicaptopril has proven valuable in research focused on oxidative stress and its role in disease pathology. Its ability to scavenge free radicals makes it an effective tool for investigating the contribution of oxidative stress to various disease mechanisms, particularly in cardiovascular contexts . Studies have utilized Epicaptopril to explore the protective effects of sulfhydryl-containing compounds against free radical-induced cell damage, providing insights into potential therapeutic strategies for conditions characterized by excessive oxidative stress . In cultured endothelial cells, Epicaptopril has demonstrated concentration-dependent protection against damage from superoxide anion and hydroxyl radicals, with observable effects on cellular viability and membrane integrity . This research application extends to comparative studies with other antioxidant compounds, helping to elucidate structure-activity relationships for radical scavenging and cellular protection. The compound's defined chemical structure and well-characterized properties make it a reliable tool for standardized oxidative stress research protocols, contributing to reproducibility and comparability across different experimental settings.
Emerging Applications in Cancer Research
Recent investigations have begun to explore the potential applications of Epicaptopril in cancer research, particularly related to its ability to inhibit matrix metalloproteinase-9 (MMP-9). This metalloproteinase plays significant roles in tumor progression, invasion, and metastasis across multiple cancer types, making its inhibition a potential anticancer strategy. Research suggests that Epicaptopril's ability to inhibit MMP-9 may contribute to anticancer effects, though these findings remain preliminary and require further validation. This emerging application connects to broader research on the potential anticancer properties of ACE inhibitors and related compounds, suggesting that structural features common to this class of molecules may confer properties relevant to cancer therapy beyond their cardiovascular effects. The study of Epicaptopril in cancer contexts may provide valuable insights into structure-activity relationships for MMP inhibition and contribute to the development of novel therapeutic approaches targeting these enzymes in cancer treatment. As research in this area progresses, Epicaptopril may emerge as a useful model compound for the design of more specific MMP inhibitors with anticancer potential.
Experimental Usage
In Vitro Applications
Epicaptopril has been extensively utilized in various in vitro experimental systems to investigate its pharmacological properties and potential applications. In cultured endothelial cell models, Epicaptopril has been employed at concentrations ranging from 10 to 200 μM to study its protective effects against oxidative stress . These studies have demonstrated that Epicaptopril produces concentration-dependent inhibition of malonyldialdehyde formation when cells are exposed to systems generating superoxide anion and hydroxyl radicals . The compound has also been used in enzyme inhibition assays as a negative control for ACE inhibition, allowing researchers to differentiate between effects mediated through ACE and those occurring through other mechanisms . Additionally, Epicaptopril has been incorporated into experimental protocols investigating its potential interactions with matrix metalloproteinases, particularly MMP-9, which has implications for its emerging applications in cancer research. When preparing Epicaptopril for in vitro use, researchers typically create stock solutions using appropriate solvents, with recommendations for storage at -80°C to maintain stability for up to one year .
In Vivo Applications
The in vivo application of Epicaptopril has been documented in several experimental models, particularly those investigating its effects on oxidative stress and comparison with Captopril. In rat models, Epicaptopril has been administered at doses of 5 mg/kg twice daily for 10 days via oral administration . This dosing regimen has been utilized to study the compound's effects on various physiological parameters and to compare its activity with Captopril in vivo. The oral route of administration is consistent with the approach used for Captopril in clinical settings and facilitates comparison between the two compounds . While Captopril has extensive clinical documentation supporting its efficacy in hypertension management, having been shown superior to placebo and equivalent to beta-blockers or diuretics in 96 studies involving 1,570 patients, Epicaptopril remains primarily a research compound without established clinical applications . The in vivo research involving Epicaptopril contributes to our understanding of structure-activity relationships for ACE inhibitors and related compounds, potentially informing the development of novel therapeutic agents with optimized pharmacological profiles.
Desired Concentration | Amount of Epicaptopril | Volume of Solvent |
---|---|---|
1 mM | 1 mg | 4.6021 mL |
5 mM | 5 mg | 4.6021 mL |
10 mM | 10 mg | 4.6021 mL |
50 mM | 10 mg | 0.9204 mL |
For storage, Epicaptopril powder should be maintained at -20°C, under which conditions it remains stable for approximately three years . When prepared in solution, the compound should be stored at -80°C, where it maintains stability for up to one year . Researchers are advised to use freshly prepared solutions whenever possible to minimize degradation and ensure consistent experimental results. The selection of appropriate solvents is crucial and should be based on the specific requirements of the experimental system and the solubility characteristics of Epicaptopril. These handling guidelines help ensure that the compound's pharmacological properties remain intact throughout the experimental timeline, contributing to the reliability and reproducibility of research findings involving Epicaptopril.
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